

physical properties of 4-Bromo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethyl)benzonitrile
Cat. No.:	B062921

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Bromo-2-(trifluoromethyl)benzonitrile**

Introduction

4-Bromo-2-(trifluoromethyl)benzonitrile, identified by CAS Number 191165-13-6, is a halogenated aromatic nitrile of significant interest to the pharmaceutical, agrochemical, and material science sectors.^[1] Its molecular architecture, featuring a benzonitrile core strategically substituted with a bromine atom and a trifluoromethyl (-CF₃) group, renders it a versatile and highly reactive synthetic intermediate.^[1]

The presence of the trifluoromethyl group is particularly noteworthy. In medicinal chemistry, the incorporation of a -CF₃ moiety is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[2][3]} The bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.^[3] Furthermore, the nitrile group can be readily converted into other functionalities such as amines and carboxylic acids, adding another layer of synthetic utility.^[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of **4-Bromo-2-(trifluoromethyl)benzonitrile**, standardized protocols for their

experimental determination, critical safety and handling information, and an exploration of its applications in modern research and development.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for **4-Bromo-2-(trifluoromethyl)benzonitrile** are summarized below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	191165-13-6	[4][5]
Molecular Formula	C ₈ H ₇ BrF ₃ N	[4][5]
Molecular Weight	250.02 g/mol	[5]
Appearance	White to off-white crystalline solid or powder.	[4][6]
Melting Point	37 - 50 °C	[4][7]
<p>Note: A range is provided due to variations in reported values (37°C, 43-44°C, 46-50°C), likely reflecting differences in sample purity or analytical methodology.</p>		
Boiling Point	~240 °C @ 760 mmHg	[4][8][9]
Density	~1.71 g/cm ³	[4][8][9]
Solubility	Soluble in organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate.	[4][7][9]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **4-Bromo-2-(trifluoromethyl)benzonitrile**. While comprehensive, publicly archived spectra are not readily

available, the following section describes the expected characteristics based on its structure and available data.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the proton NMR spectrum is expected to show signals for the three protons on the benzene ring. A published synthesis confirmed the product structure with a multiplet observed between δ 7.60-8.10 ppm (in CDCl_3).^[10] The exact splitting pattern would be complex due to meta- and para-coupling between the aromatic protons.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would appear around 115-120 ppm. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The other six aromatic carbons would appear in the typical downfield region of ~120-140 ppm.
- ^{19}F NMR (Fluorine Nuclear Magnetic Resonance): This is a powerful technique for fluorine-containing compounds.^[11] A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.^[11] The chemical shift would be characteristic of an aromatic trifluoromethyl group.
- IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 2220-2240 cm^{-1} , characteristic of the nitrile (-C≡N) stretching vibration. Strong absorption bands corresponding to C-F stretching would be expected in the 1100-1350 cm^{-1} region. Aromatic C-H and C=C stretching vibrations would also be present.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M^+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. For this compound, peaks would be expected at $\text{m/z} \approx 249$ and $\text{m/z} \approx 251$.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physical properties.

Melting Point Determination (Capillary Method)

The melting point provides a quick and effective assessment of a solid's purity. Impurities typically depress and broaden the melting range.[\[4\]](#)

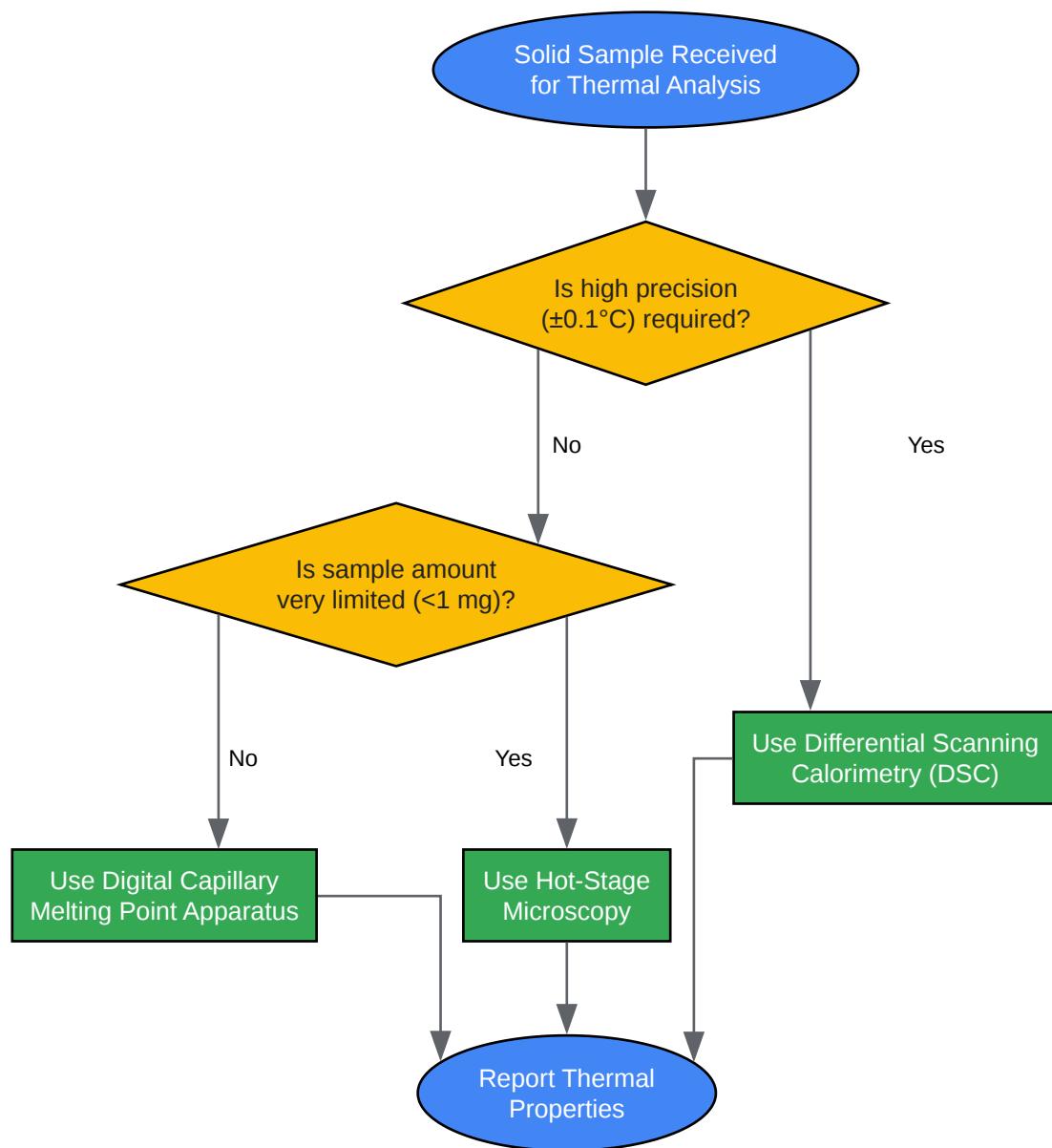
Protocol:

- Sample Preparation: Place a small amount of finely powdered, dry **4-Bromo-2-(trifluoromethyl)benzonitrile** onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[\[2\]](#)[\[7\]](#)
- Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[\[2\]](#)[\[7\]](#)
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
- Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.[\[2\]](#)
- Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[\[2\]](#)
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[\[8\]](#) For a pure compound, this range should be narrow (0.5-1.0 °C).

Causality Behind Choices: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium with the thermometer, ensuring an accurate reading.[\[2\]](#) Rushing this step is a common source of error, leading to an artificially high and broad melting range.

Qualitative Solubility Assessment

Understanding a compound's solubility is fundamental for selecting appropriate solvents for reactions, purifications, and formulations.


Protocol:

- Sample Preparation: In a small test tube, place approximately 25 mg of **4-Bromo-2-(trifluoromethyl)benzonitrile**.
- Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, DMSO) in small portions (e.g., 0.25 mL at a time).[9]
- Mixing: After each addition, vigorously shake or vortex the test tube for approximately one minute.[12][13]
- Observation: Visually inspect the mixture against a contrasting background.[13] Classify the solubility as:
 - Soluble: A clear, homogenous solution is formed with no visible solid particles.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.[9]

Rationale for Solvent Choice: Solvents are chosen to span a range of polarities. Water is a highly polar solvent, while dichloromethane is a nonpolar organic solvent. This allows for a comprehensive profile of the compound's solubility characteristics.

Workflow Visualization

The choice of analytical technique is a critical decision point in compound characterization. The following diagram illustrates a logical workflow for selecting a thermal analysis method for a solid sample.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a thermal analysis method.

Safety, Handling, and Storage

4-Bromo-2-(trifluoromethyl)benzonitrile is a chemical intermediate that must be handled with appropriate precautions.

GHS Hazard Information:

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)	Skull and Crossbones	Danger	H301+H311+H31: Toxic if swallowed, in contact with skin or if inhaled.	[5]
Skin Irritation	Exclamation Mark	Warning	H315: Causes skin irritation.	
Eye Irritation	Exclamation Mark	Warning	H319: Causes serious eye irritation.	
Respiratory Irritation	Exclamation Mark	Warning	H335: May cause respiratory irritation.	

Handling Protocols:

- Engineering Controls: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[12]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[14]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Body Protection: Wear a lab coat.
- Hygiene: Avoid breathing dust.[10] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[10]

Storage Recommendations:

- Store in a tightly sealed container to prevent moisture absorption.[7]

- Keep in a cool, dry, and dark place.[4] Some suppliers recommend refrigerated storage (2-8 °C).[1]
- Store away from incompatible materials such as strong oxidizing agents.[14]

Applications in Research and Development

The unique combination of functional groups in **4-Bromo-2-(trifluoromethyl)benzonitrile** makes it a valuable building block in several areas:

- Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The trifluoromethyl group enhances drug-like properties, while the bromo and nitrile groups serve as points for molecular elaboration to optimize biological activity.[2][3]
- Agrochemical Synthesis: The compound is used in the formulation of advanced agrochemicals, including pesticides and herbicides, where the trifluoromethyl group can increase efficacy and stability.[1]
- Material Science: Researchers explore its use in creating advanced polymers and coatings that require specific thermal and chemical resistance properties.[1]

Conclusion

4-Bromo-2-(trifluoromethyl)benzonitrile is a synthetically versatile intermediate with well-defined physical properties. Its utility is primarily driven by the strategic placement of its trifluoromethyl, bromo, and nitrile functional groups, which are highly valued in the fields of medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. jove.com [jove.com]
- 3. rsc.org [rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scbt.com [scbt.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 4-BROMO-2-(TRIFLUOROMETHYL)BENZONITRILE | 191165-13-6 [amp.chemicalbook.com]
- 11. azom.com [azom.com]
- 12. scribd.com [scribd.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [physical properties of 4-Bromo-2-(trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062921#physical-properties-of-4-bromo-2-trifluoromethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com